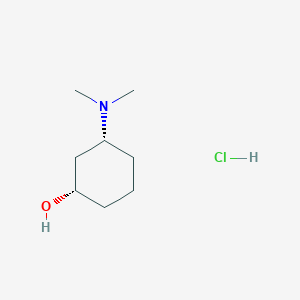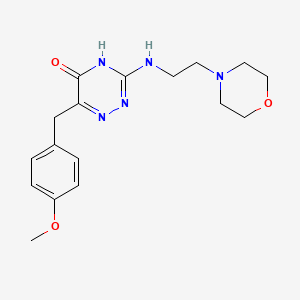![molecular formula C21H24N4O B2384973 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1207035-23-1](/img/structure/B2384973.png)
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Scientific Research Applications
Molecular Interaction Studies
Research on related compounds has focused on understanding their interaction with biological receptors. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide revealed insights into its potent and selective antagonist properties for the CB1 cannabinoid receptor. Through conformational and comparative molecular field analysis (CoMFA), researchers have developed three-dimensional quantitative structure-activity relationship (QSAR) models, shedding light on the molecular interactions involved in receptor binding (Shim et al., 2002).
Antioxidant and Antimicrobial Activities
Another study explored the synthesis and evaluation of compounds for their antioxidant and antimicrobial activities. New series of derivatives were synthesized, and their activities were assessed using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method. The research contributes to understanding the quantitative structure–activity relationships (QSAR) and molecular docking, offering insights into the design of compounds with enhanced biological activities (Bassyouni et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds have also been a significant area of research. For example, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was investigated for its antiproliferative activity. The study encompassed IR, 1H NMR, LC-MS spectra analyses, and X-ray diffraction studies to elucidate the compound's structure and evaluate its biological activity, demonstrating the utility of such compounds in medicinal chemistry research (Prasad et al., 2018).
Antimicrobial and Antimycobacterial Evaluation
Research into the antimicrobial and antimycobacterial activities of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones has highlighted the potential of these compounds as therapeutic agents. Studies have identified compounds with significant activity against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Narasimhan et al., 2011).
Future Directions
Imidazole-containing compounds have a broad range of chemical and biological properties, making them an important area of research in the development of new drugs . Future research could focus on exploring the potential applications of this compound in various fields, including medicinal chemistry, biochemistry, and organic chemistry .
Properties
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-10-19-20(11-16(15)2)25(14-23-19)13-17-5-8-24(9-6-17)21(26)18-4-3-7-22-12-18/h3-4,7,10-12,14,17H,5-6,8-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBAGZNFYIZENA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

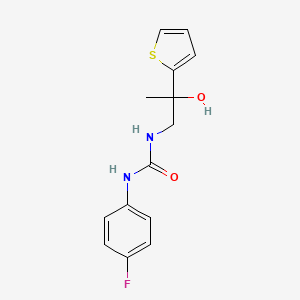
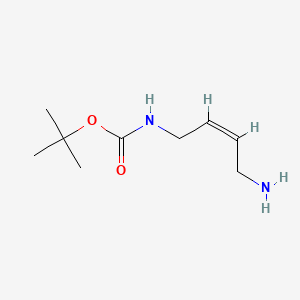
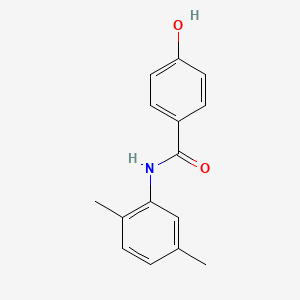

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2384899.png)
![1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384900.png)

![5-Cyclopropyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2384903.png)
![4-{4-[(3-Methoxyphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2384904.png)
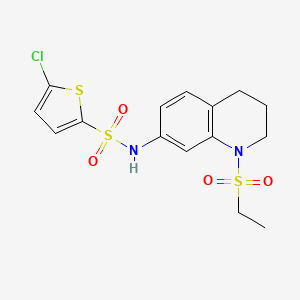
![1-(4-Methoxyphenethyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2384908.png)
